molecular formula C16H9ClN2O6 B11026926 N-(2-chloro-5-nitrophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide

N-(2-chloro-5-nitrophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide

Cat. No.: B11026926
M. Wt: 360.70 g/mol
InChI Key: MVERHDYPBTWRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE is a synthetic organic compound characterized by the presence of chloro, nitro, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Furylcarbonylation: Attachment of the furylcarbonyl group to the amine.

    Amidation: Formation of the amide bond between the phenyl and furylcarbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the furan rings to more oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-THIOAMIDE: Similar structure but with a sulfur atom replacing the oxygen in the amide group.

    N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-PYRROLAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H9ClN2O6

Molecular Weight

360.70 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-N-(furan-2-carbonyl)furan-2-carboxamide

InChI

InChI=1S/C16H9ClN2O6/c17-11-6-5-10(19(22)23)9-12(11)18(15(20)13-3-1-7-24-13)16(21)14-4-2-8-25-14/h1-9H

InChI Key

MVERHDYPBTWRNW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N(C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.